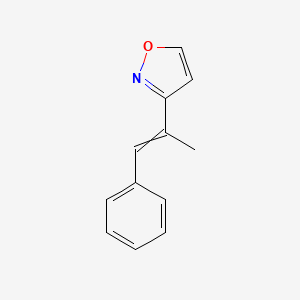![molecular formula C10H19NO2 B11908335 (3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)
(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethyl-1-oxa-4-azaspiro[44]nonan-3-yl)methanol is a spirocyclic compound characterized by a unique structure that includes an oxazolidine ring fused with a spiro nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 3,4-dimethyl-1,2-diaminopropane with glyoxal to form the oxazolidine ring. This intermediate is then subjected to spirocyclization with a suitable nonane derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s bioactive effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Another spirocyclic compound with similar structural features but different functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A heterocyclic compound with a different core structure but similar bioactive properties.
Uniqueness
(3,4-Dimethyl-1-oxa-4-azaspiro[44]nonan-3-yl)methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3,4-dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(7-12)8-13-10(11(9)2)5-3-4-6-10/h12H,3-8H2,1-2H3 |
InChI Key |
RBTGOEOSVRWCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(N1C)CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


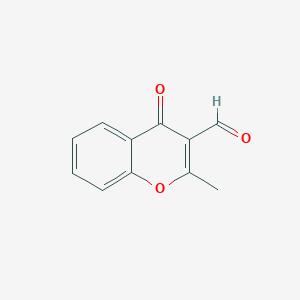
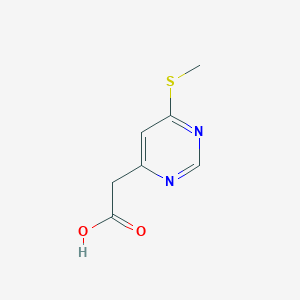
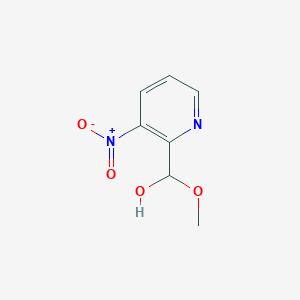




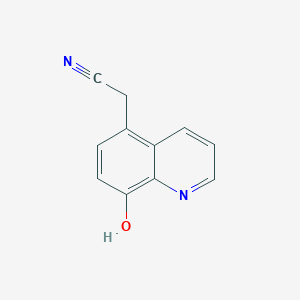

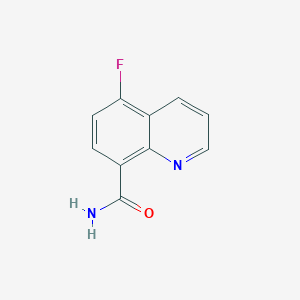
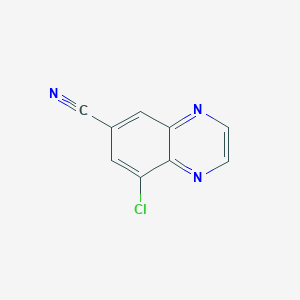
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
